molecular formula C11H15BrO B1595048 1-(4-Bromobutoxy)-4-methylbenzene CAS No. 3257-49-6

1-(4-Bromobutoxy)-4-methylbenzene

Cat. No.: B1595048
CAS No.: 3257-49-6
M. Wt: 243.14 g/mol
InChI Key: WKFSNKTYOQGTBN-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-4-methylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromobutoxy group is attached to the benzene ring at the para position relative to a methyl group

Scientific Research Applications

1-(4-Bromobutoxy)-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Medicinal Chemistry: It may be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Safety and Hazards

1-(4-Bromobutoxy)-4-methylbenzene is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-methylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the bromobutoxy group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromobutoxy group to a butoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of new substituted benzene derivatives.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of alkoxybenzene derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-4-methylbenzene involves its interaction with various molecular targets. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its ability to modify the structure and function of target molecules, such as enzymes or receptors.

Comparison with Similar Compounds

    1-(4-Bromobutoxy)benzene: Lacks the methyl group on the benzene ring.

    4-Bromobutoxybenzene: Similar structure but without the methyl group.

    1-(4-Bromobutoxy)-2-methylbenzene: The methyl group is in the ortho position relative to the bromobutoxy group.

Uniqueness: 1-(4-Bromobutoxy)-4-methylbenzene is unique due to the specific positioning of the bromobutoxy and methyl groups on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and other applications.

Properties

IUPAC Name

1-(4-bromobutoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFSNKTYOQGTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186266
Record name Toluene, p-(4-bromobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3257-49-6
Record name Toluene, p-(4-bromobutoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003257496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toluene, p-(4-bromobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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